5-Amino-6-nitroquinoline
CAS No.: 35975-00-9
Cat. No.: VC21103439
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35975-00-9 |
---|---|
Molecular Formula | C9H7N3O2 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | 6-nitroquinolin-5-amine |
Standard InChI | InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 |
Standard InChI Key | TYBYHEXFKFLRFT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1 |
Introduction
Chemical Identity and Structure
5-Amino-6-nitroquinoline is a substituted quinoline featuring an amino group at the 5-position and a nitro group at the 6-position of the quinoline ring system. This dual functionalization creates a compound with interesting reactivity patterns and applications.
Basic Identification
The compound is definitively characterized by the following identification parameters:
Parameter | Information |
---|---|
Chemical Formula | C9H7N3O2 |
Molecular Weight | 189.1708 |
CAS Registry Number | 35975-00-9 |
IUPAC Standard InChIKey | TYBYHEXFKFLRFT-UHFFFAOYSA-N |
EINECS Number | 252-822-6 |
The structure consists of a quinoline core with an amino (-NH2) group at position 5 and a nitro (-NO2) group at position 6 .
Alternative Nomenclature
The compound is known by several synonyms in chemical databases and literature:
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6-Nitroquinolin-5-ylamine
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6-Nitro-5-quinolinamine
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5-Quinolinamine, 6-nitro-
Physical Properties
5-Amino-6-nitroquinoline exhibits distinct physical characteristics that are important for its handling, purification, and application in various chemical processes.
Appearance and Basic Properties
The compound appears as a light yellow to yellow solid with a distinct ochre-yellow fluffy powder consistency . Its physical state at room temperature is solid, and it is characterized by a high melting point.
Thermal Properties
Property | Value |
---|---|
Melting Point | 272-273°C (with decomposition) |
Boiling Point | 324.42°C (rough estimate) |
The high melting point with decomposition indicates thermal instability at elevated temperatures, which is an important consideration for processing and handling .
Other Physical Parameters
Property | Value |
---|---|
Density | 1.3249 g/cm³ (rough estimate) |
Refractive Index | 1.6500 (estimate) |
pKa | 3.81±0.15 (Predicted) |
These parameters are essential for analytical identification and purification procedures .
Chemical Properties and Reactivity
The chemical behavior of 5-amino-6-nitroquinoline is largely governed by the electronic effects of the amino and nitro substituents on the quinoline ring system.
Solubility Profile
The compound displays limited solubility in common organic solvents:
This restricted solubility profile may necessitate specialized solvent systems for reactions or purifications involving this compound.
Stability Considerations
5-Amino-6-nitroquinoline is reported to be hygroscopic, meaning it readily absorbs moisture from the surrounding environment . This property necessitates specific storage conditions to maintain compound integrity.
Functional Group Reactivity
The compound contains two key functional groups with distinct reactivity:
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The amino group (-NH2) at position 5 can participate in:
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Nucleophilic substitution reactions
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Condensation reactions
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Diazotization reactions
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The nitro group (-NO2) at position 6 can undergo:
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Reduction to form an amino group
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Electron-withdrawing effects influencing the reactivity of the quinoline ring
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The proximity of these two groups with opposing electronic effects (amino being electron-donating and nitro being electron-withdrawing) creates unique reactivity patterns.
Synthesis and Preparation
The preparation of 5-amino-6-nitroquinoline typically involves selective nitration of appropriately substituted quinoline derivatives.
Applications and Uses
5-Amino-6-nitroquinoline serves various purposes in chemical research and pharmaceutical development.
Pharmaceutical Intermediates
The primary application of 5-amino-6-nitroquinoline appears to be as a key intermediate in the preparation of imidazoquinoline derivatives, which have significant pharmaceutical relevance . These derivatives have been investigated for:
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Antiviral properties
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Immunomodulatory effects
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Potential anticancer activity
Analytical Chemistry Applications
The compound has been studied using various analytical techniques, including:
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Differential pulse voltammetry
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Direct current voltammetry
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Adsorptive stripping voltammetry
These analytical investigations suggest the compound's utility as a model substrate for electrochemical studies.
Parameter | Classification |
---|---|
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
37/39 (Wear suitable gloves and eye/face protection) | |
WGK Germany | 3 (Severe hazard to waters) |
Packing Group | III |
These classifications indicate that the compound requires careful handling with appropriate personal protective equipment .
Research Findings
Research on 5-amino-6-nitroquinoline itself appears limited in the provided search results, but some investigations into its electrochemical properties have been documented.
Electrochemical Studies
Electrochemical reduction of 5-amino-6-nitroquinoline has been studied using various techniques:
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Carbon paste electrode measurements
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Differential pulse voltammetry
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Direct current voltammetry
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Adsorptive stripping voltammetry
These studies provide insights into the redox behavior of this compound, which is relevant for understanding its reactivity and potential applications in electrochemical systems.
Comparison with Related Compounds
While 5-amino-6-nitroquinoline has its unique properties, it is informative to note that related compounds have shown significant biological activities. For instance:
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8-hydroxy-5-nitroquinoline (NQ) has demonstrated high cytotoxicity against human cancer cell lines, with activity enhanced by copper
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Nitroxoline (5-amino-8-hydroxyquinoline) has shown anti-microbial properties and potential anticancer activity
Though these are different compounds, they suggest potential research directions for investigating the biological activity of 5-amino-6-nitroquinoline.
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